molecular formula C10H19NO2 B12046477 ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol

((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol

Cat. No.: B12046477
M. Wt: 185.26 g/mol
InChI Key: XUOGUMUQABQHSY-AOOOYVTPSA-N
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Description

((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol: is a bicyclic organic compound with two hydroxyl groups attached to the nitrogen-containing ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol typically involves the reduction of a precursor compound, such as a diketone or a diester, followed by cyclization and functionalization steps. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo further reduction to form fully saturated derivatives using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride or amines in the presence of a base.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, or amines with a base.

Major Products:

    Oxidation: Carbonyl compounds (e.g., ketones or aldehydes).

    Reduction: Fully saturated derivatives.

    Substitution: Halides, amines, or other substituted derivatives.

Scientific Research Applications

Chemistry: ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to mimic certain natural substrates.

Medicine: Potential applications in medicine include the development of new therapeutic agents targeting specific enzymes or receptors. Its structural features may allow for the design of compounds with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with active sites or allosteric sites on proteins.

Comparison with Similar Compounds

    Octahydro-1H-isoindole derivatives: Compounds with similar bicyclic structures but different functional groups.

    Dimethanol derivatives: Compounds with two hydroxyl groups attached to different ring systems.

Uniqueness: ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[(3aS,7aR)-7a-(hydroxymethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-3a-yl]methanol

InChI

InChI=1S/C10H19NO2/c12-7-9-3-1-2-4-10(9,8-13)6-11-5-9/h11-13H,1-8H2/t9-,10+

InChI Key

XUOGUMUQABQHSY-AOOOYVTPSA-N

Isomeric SMILES

C1CC[C@]2(CNC[C@]2(C1)CO)CO

Canonical SMILES

C1CCC2(CNCC2(C1)CO)CO

Origin of Product

United States

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